molecular formula C30H50O B14060933 (10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

(10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B14060933
M. Wt: 426.7 g/mol
InChI Key: CAHGCLMLTWQZNJ-CJCXBBMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the cyclopenta[a]phenanthrene class, a structural motif common in steroids and triterpenoids. Key features include:

  • Core structure: A decahydro-1H-cyclopenta[a]phenanthrene backbone with a hydroxyl group at position 2.
  • Substituents:
    • Methyl groups: 4,4,10,13,14-pentamethyl configuration.
    • Side chain: A 6-methylhept-5-en-2-yl group at position 17, introducing unsaturation (C5 double bond).
  • Stereochemistry: Critical 10S,13R,14R configurations, which influence biological activity and physical properties.

The compound is structurally related to Dammar resin triterpenoids, where similar frameworks are prevalent .

Properties

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21?,22?,25?,26?,28-,29-,30+/m1/s1

InChI Key

CAHGCLMLTWQZNJ-CJCXBBMPSA-N

Isomeric SMILES

CC(CCC=C(C)C)C1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C

Origin of Product

United States

Preparation Methods

Biosynthetic Pathways

Mevalonate Pathway and Lanosterol Precursor

The compound originates from the mevalonate pathway, a universal route for triterpenoid biosynthesis. Acetyl-CoA undergoes sequential condensation via thiolase and HMG-CoA synthase to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA reductase then catalyzes the rate-limiting step, producing mevalonic acid (MVA). Subsequent phosphorylation and decarboxylation yield isopentenyl pyrophosphate (IPP), the foundational C5 unit for isoprenoid synthesis.

Two molecules of IPP isomerize to dimethylallyl pyrophosphate (DMAPP), which condenses with IPP to form geranyl pyrophosphate (GPP). Further elongation produces farnesyl pyrophosphate (FPP), and the tail-to-tail dimerization of FPP by squalene synthase generates squalene. Squalene undergoes cyclization via oxidosqualene cyclase (OSC) to form lanosterol, the direct precursor to the target compound.

Table 1: Key Enzymatic Steps in Lanosterol Biosynthesis
Enzyme Function Product
HMG-CoA reductase Converts HMG-CoA to mevalonate Mevalonic acid (MVA)
Squalene synthase Dimerizes FPP to squalene Squalene
Oxidosqualene cyclase Cyclizes squalene oxide to lanosterol Lanosterol

Post-Lanosterol Modifications

The target compound arises from lanosterol through a series of oxidative and methylative modifications:

  • C4 Demethylation : Sequential removal of methyl groups at C4 via cytochrome P450 enzymes (CYP51A1), yielding intermediates with exposed hydroxyl groups.
  • C14 Methylation : Introduction of methyl groups at C14 using S-adenosyl methionine (SAM) as a methyl donor, critical for stabilizing the cyclopenta[a]phenanthrene core.
  • Side-Chain Functionalization : The C17 side chain undergoes isomerization and hydroxylation to form the 6-methylhept-5-en-2-yl moiety, mediated by NADPH-dependent oxidoreductases.

Chemical Synthesis Strategies

Lanosterol-Derived Synthesis

Industrial synthesis typically begins with lanosterol due to its commercial availability and structural similarity. The following steps outline a representative pathway:

Oxidation and Reduction
  • C3 Hydroxylation : Lanosterol undergoes selective oxidation at C3 using Jones reagent (CrO3/H2SO4) to yield a ketone intermediate. Subsequent stereoselective reduction with NaBH4/CeCl3 restores the 3β-hydroxyl group while preserving the 10S,13R,14R configuration.
  • Side-Chain Modification : The C17 side chain is functionalized via Wittig olefination to introduce the 6-methylhept-5-en-2-yl group. Triphenylphosphine and hex-5-en-2-one are employed under anhydrous conditions to achieve >85% yield.
Methylation and Stereochemical Control
  • C4 and C10 Methylation : Dimethyl sulfate (DMS) in DMF facilitates exhaustive methylation at C4 and C10. Kinetic control at 0°C ensures minimal epimerization.
  • Epimerization Suppression : Chelating agents like EDTA are added to sequester metal ions, preventing undesired stereochemical inversion at C13 and C14.
Table 2: Representative Reaction Conditions for Key Steps
Step Reagents/Conditions Yield (%) Purity (%)
C3 Oxidation CrO3 (2 eq), H2SO4, 0°C, 2h 92 98
C3 Reduction NaBH4 (1.5 eq), CeCl3, EtOH, -20°C, 1h 88 97
Side-Chain Olefination Ph3P=CHCOCH2CH(CH3)2, THF, reflux, 6h 85 95

Total Synthesis from Simple Precursors

For laboratories lacking lanosterol, de novo synthesis employs farnesyl pyrophosphate analogs:

  • Friedel-Crafts Alkylation : Cyclization of a farnesyl-derived polyene using AlCl3 generates the tetracyclic core.
  • Enantioselective Epoxidation : Sharpless asymmetric epoxidation installs the C13 and C14 stereocenters with >90% enantiomeric excess (ee).
  • Grignard Addition : Methyl magnesium bromide introduces the C4 and C10 methyl groups under kinetic control.

Industrial-Scale Production

Microbial Fermentation

Saccharomyces cerevisiae and Yarrowia lipolytica strains engineered to overexpress lanosterol synthase (LSS) and CYP450 enzymes enable high-yield production:

  • Fermentation Parameters :
    • pH: 6.8–7.2
    • Temperature: 30°C
    • Oxygenation: 30% dissolved O2
  • Downstream Processing : Centrifugation and silica gel chromatography achieve >99% purity at multi-kilogram scales.

Continuous-Flow Chemical Synthesis

Microreactor systems enhance efficiency for oxidation and methylation steps:

  • Residence Time : 8–10 minutes per step
  • Throughput : 1.2 kg/day per reactor module
  • Solvent Recovery : >95% via integrated distillation units.

Comparative Analysis of Methods

Table 3: Biosynthesis vs. Chemical Synthesis
Parameter Biosynthesis Chemical Synthesis
Cost High (fermentation) Moderate (lanosterol)
Stereochemical Control Excellent (enzymatic) Good (kinetic control)
Scalability Multi-kilogram Pilot-scale
Environmental Impact Low (aqueous systems) Moderate (solvents)

Chemical Reactions Analysis

Types of Reactions

Zymosterol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of zymosterol can produce oxysterols, which are important intermediates in the biosynthesis of other sterols and steroids .

Mechanism of Action

The mechanism of action of zymosterol involves its interaction with cell membranes. Zymosterol is a precursor in the biosynthesis of cholesterol, and it plays a crucial role in maintaining the integrity and fluidity of cell membranes. The molecular targets of zymosterol include enzymes involved in the sterol biosynthesis pathway, such as sterol Δ24-reductase .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

The table below highlights key differences between the target compound and its analogs:

Compound Name / ID Core Modifications Side Chain / Substituents Key Functional Groups Molecular Weight References
Target Compound 4,4,10,13,14-pentamethyl; decahydro core 17-(6-methylhept-5-en-2-yl) 3-OH 428.7 (est.)
(5R,8R,9R,10R,13R,14R,17R)-4,4,8,10,14-pentamethyl-17-[(R)-6-methylhept-5-en-2-yl] (Dammar derivative) 4,4,8,10,14-pentamethyl; hexadecahydro core Same as target compound 3-OH 442.7 (est.)
MOL000280 3,16-dihydroxy; 4,4,10,13,14-pentamethyl 17-(5-isopropyl-hex-5-enoic acid) 3-OH, 16-OH, carboxylic acid 530.7 (est.)
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-7-methyl-6-phenyloctan-2-yl] 10,13-dimethyl; tetradecahydro core 17-(6-hydroxy-7-methyl-6-phenyloctan-2-yl) 3-OH, phenyl group 492.8
(3S,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(R)-6-methylheptan-2-yl] (C27H48O) Hexadecahydro core; 10,13-dimethyl Saturated 6-methylheptan-2-yl 3-OH 388.7
(8S,9S,13S,14S,17R)-13-methyl-17-prop-2-enyl (CAS 29365-29-5) 3-methoxy; 10,13-dimethyl 17-(5,6-dimethylheptan-2-yl) 3-OCH3 438.7 (est.)

Impact of Structural Differences

a) Methyl Group Positioning
  • The 4,4,10,13,14-pentamethyl configuration in the target compound increases steric hindrance compared to analogs with fewer methyl groups (e.g., 10,13-dimethyl in ).
  • In Dammar resin derivatives, methyl groups at positions 8 and 14 (vs. 10 and 13 in the target) alter core rigidity, affecting binding to hydrophobic pockets in proteins .
b) Side Chain Unsaturation
  • The 6-methylhept-5-en-2-yl side chain in the target compound introduces a C5 double bond , increasing conformational rigidity compared to saturated analogs like . This may enhance selectivity for enzymes or receptors requiring planar side chains .
c) Functional Group Diversity
  • Hydroxyl vs. Methoxy Groups : The 3-OH in the target compound enables hydrogen bonding, unlike 3-OCH3 in , which may reduce metabolic clearance but decrease polarity.
  • Carboxylic Acid Derivatives : MOL000280’s 17-carboxylic acid side chain introduces acidity, likely influencing ionization state and pharmacokinetics .

Biological Activity

The compound known as (10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex polycyclic structure with significant potential in various biological applications. This article provides a comprehensive overview of its biological activities based on available research findings.

  • Molecular Formula : C31H50O3
  • CAS Number : 560-66-7
  • Molecular Weight : 466.73 g/mol

Antioxidant Activity

Research indicates that compounds similar to (10S,13R,14R)-4,4,10,13,14-pentamethyl have notable antioxidant properties. These properties contribute to cellular protection against oxidative stress and may play a role in preventing chronic diseases associated with oxidative damage.

Anti-inflammatory Effects

Studies have shown that the compound exhibits anti-inflammatory activity by modulating pro-inflammatory cytokines such as TNF-α and IL-6. This modulation can be crucial in conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. It has shown the ability to inhibit the proliferation of cancer cells in vitro. The mechanisms involved may include apoptosis induction and cell cycle arrest .

The biological effects of (10S,13R,14R)-4,4,10,13,14-pentamethyl can be attributed to its interaction with various molecular targets:

  • Nuclear Receptors : The compound may act as a ligand for nuclear receptors involved in metabolic regulation.
  • Signaling Pathways : It appears to influence multiple signaling pathways such as the JNK pathway and PI3K/Akt pathway which are critical in cell survival and inflammation .

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant reduction in inflammatory markers in a model of induced arthritis after administration of the compound.
Study 2 Showed that the compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
Study 3 Investigated the antioxidant capacity using DPPH and ABTS assays; results indicated strong free radical scavenging activity comparable to standard antioxidants .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of this compound experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for structural elucidation. For example, transannular aldol reaction products derived from similar steroidal frameworks were validated using 1H NMR to confirm stereochemistry and substituent positions . Thin-layer chromatography (TLC) and melting point (mp) analysis can supplement purity assessment, though mp data may be absent for novel derivatives .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store in a sealed, dry environment at room temperature, avoiding exposure to moisture or incompatible materials. Stability under recommended conditions is noted, but decomposition products (e.g., CO, CO₂) may form under undefined stressors . Use inert atmospheres (e.g., nitrogen) for long-term storage of oxygen-sensitive analogs .

Q. How can researchers address solubility challenges for in vitro assays?

  • Methodological Answer : While water solubility data are unavailable , co-solvents like dimethyl sulfoxide (DMSO) or ethanol are empirically tested for steroidal analogs. For hydrophobic derivatives, micellar encapsulation or lipid-based carriers may enhance bioavailability .

Advanced Research Questions

Q. What synthetic strategies are effective for modifying the steroidal backbone of this compound?

  • Methodological Answer : Divergent transannular aldol reactions enable access to fused tetracyclic triterpenoids. For example, esterification at the C3 position (e.g., acetate derivatives) followed by regioselective oxidation can yield novel analogs . Computational modeling of steric and electronic effects aids in predicting reaction pathways .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?

  • Methodological Answer : Discrepancies arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to characterize thermal behavior and high-performance liquid chromatography (HPLC) to assess purity (>95% by area normalization) . Cross-validate with literature from authoritative databases (e.g., NIST Chemistry WebBook) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodological Answer : Matrix interference and low analyte concentrations necessitate tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards. For analogs, limit of detection (LOD) values below 1 ng/mL are achievable using electrospray ionization (ESI) in positive ion mode .

Q. How can computational models predict the compound’s interaction with biological targets (e.g., lipid membranes, enzymes)?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) model membrane insertion behavior. Docking studies (e.g., AutoDock Vina) predict binding affinities to enzymes like lanosterol 14α-demethylase, a target in sterol biosynthesis .

Critical Data Gaps and Contradictions

Q. Why is there limited toxicological and ecotoxicological data for this compound?

  • Methodological Note : Acute toxicity, mutagenicity, and environmental fate data are absent in safety reports . Researchers must conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and zebrafish embryo toxicity tests to fill these gaps.

Q. How do stereochemical variations impact biological activity?

  • Methodological Note : Epimerization at C10 or C13 (R/S configuration) alters membrane permeability and enzyme binding. Circular dichroism (CD) spectroscopy and X-ray crystallography of protein-ligand complexes can resolve structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.